Benzenesulfonic acid, 4-nitro-, ethyl ester is an organic compound classified as an aromatic sulfonic acid ester. Its chemical formula is , and it features a benzenesulfonic acid group attached to an ethyl ester and a nitro group at the para position. This compound is characterized by its strong sulfonic acid functionality, which imparts significant solubility in water and reactivity in various
The major products from these reactions include:
The biological activity of benzenesulfonic acid, 4-nitro-, ethyl ester is notable due to its interaction with molecular targets such as enzymes and proteins. The sulfonic acid group can form ionic bonds with amino acid residues, potentially leading to inhibition or activation of enzymatic activity. Additionally, the ethenyl group can engage in covalent bonding, further modulating the compound’s biological effects. This property makes it useful in studies related to enzyme inhibition and protein interactions .
The synthesis of benzenesulfonic acid, 4-nitro-, ethyl ester typically involves the esterification of benzenesulfonic acid with ethanol under reflux conditions. The general reaction can be represented as follows:
In industrial settings, continuous flow reactors may be utilized to optimize yield and efficiency. Strong acid catalysts, such as sulfuric acid, enhance the reaction rate and ensure high purity of the final product.
Benzenesulfonic acid, 4-nitro-, ethyl ester has several applications across various fields:
Studies on the interactions of benzenesulfonic acid, 4-nitro-, ethyl ester with biological macromolecules have indicated its potential for modulating enzymatic activity. Research has shown that this compound can affect the binding affinity of substrates to enzymes, thereby influencing metabolic pathways. This makes it a candidate for further investigation in drug development and biochemical research .
Several compounds share structural similarities with benzenesulfonic acid, 4-nitro-, ethyl ester. Key examples include:
Benzenesulfonic acid, 4-nitro-, ethyl ester is unique due to its combination of a nitro group and a sulfonic acid functionality. This combination enhances its reactivity compared to similar compounds without a nitro substituent. The presence of both functionalities allows for diverse chemical transformations that are not possible with simpler analogs. Additionally, its applications in both synthetic chemistry and biological studies underscore its versatility as an important chemical intermediate .
Traditional synthesis of ethyl 4-nitrobenzenesulfonate typically follows a stepwise pathway involving sulfonation, nitration, and esterification. Early methods relied on batch reactors for sulfonation using chlorosulfuric acid, a highly reactive agent that introduces the sulfonic acid group to benzene under controlled conditions. The exothermic nature of this reaction necessitates precise temperature regulation at approximately 25°C to prevent side reactions and color formation. Following sulfonation, nitration is achieved using mixed acids (e.g., nitric and sulfuric acids), which introduce the nitro group at the para position due to the directing effects of the sulfonic acid group.
Esterification of the resulting 4-nitrobenzenesulfonic acid with ethanol historically employed acidic catalysts such as sulfuric acid or silicon tetrachloride. For example, the esterification of nitrobenzoic acids with alcohols under reflux conditions using silicon tetrachloride as a catalyst has been documented to achieve yields exceeding 98%. This method leverages the catalyst’s ability to bind reaction water as hydrated silicic acid, shifting equilibrium toward ester formation. Traditional batch processes, however, face challenges in scalability and energy efficiency due to prolonged reaction times and manual intermediate isolation steps.
| Parameter | Sulfonation | Esterification |
|---|---|---|
| Catalyst | Chlorosulfuric acid | Silicon tetrachloride |
| Temperature | 25°C | Reflux (~78°C) |
| Yield | 85–90% | 95–98% |
| Byproduct Management | HCl gas absorption | Silica gel filtration |
The sulfonation and esterification steps exhibit distinct thermodynamic and kinetic profiles. Sulfonation with chlorosulfuric acid is rapid but highly exothermic, requiring robust cooling systems to maintain 25°C and avoid decomposition. In contrast, esterification with silicon tetrachloride proceeds under milder thermal conditions, leveraging the catalyst’s dual role as a water scavenger and proton donor.
A comparative analysis reveals that esterification generally achieves higher yields (95–98%) than sulfonation (85–90%) due to equilibrium shifting via byproduct removal. However, sulfonation’s reliance on corrosive reagents like chlorosulfuric acid introduces safety and equipment challenges, whereas esterification’s use of chlorinated methane solvents necessitates careful waste management.
One-pot synthesis strategies aim to consolidate multiple steps into a single reactor, minimizing intermediate isolation. For ethyl 4-nitrobenzenesulfonate, this could involve sequential sulfonation, nitration, and esterification in a unified solvent system. Chlorinated methanes, such as dichloromethane, are viable candidates due to their compatibility with both sulfonic acid intermediates and esterification catalysts.
Patent data highlights toluene as an effective entraining agent in esterification, facilitating azeotropic water removal and improving reaction efficiency. In one-pot systems, optimizing solvent polarity and boiling point is critical to ensure phase compatibility and efficient heat management. For example, a mixed solvent system of dichloromethane and toluene could theoretically support sulfonation at low temperatures while enabling high-temperature esterification under reflux.
| Solvent System | Role | Advantages |
|---|---|---|
| Dichloromethane | Sulfonation medium | Low boiling point, inert |
| Toluene | Entraining agent | Azeotropic water removal |
| Chloroform | Extraction solvent | High solubility for nitro compounds |
The nucleophilic substitution mechanism at the sulfonate center of benzenesulfonic acid, 4-nitro-, ethyl ester proceeds through a bimolecular pathway involving direct attack at the electrophilic sulfur atom [1] [2]. The mechanism exhibits characteristics consistent with classical Sₙ² displacement, where the nucleophile attacks the sulfur center in a concerted fashion, resulting in simultaneous bond formation and bond breaking [1] [3].
Kinetic studies of sulfonate ester hydrolysis have revealed that the reaction proceeds through a single transition state rather than a stepwise mechanism involving pentavalent intermediates for most substrates [3] [4]. The alkaline hydrolysis of aryl benzenesulfonates demonstrates second-order kinetics, with rate constants dependent on both nucleophile and substrate concentrations [1] [2]. Experimental evidence shows that the reaction follows a concerted pathway with an early transition state characterized by minimal bond cleavage to the leaving group [3] [4].
The sulfonate center in benzenesulfonic acid, 4-nitro-, ethyl ester exhibits enhanced electrophilicity due to the electron-withdrawing nature of both the aromatic ring system and the para-nitro substituent [1] [2]. This electronic activation facilitates nucleophilic attack at the sulfur atom, with the reaction proceeding through a transition state where the nucleophile approaches from the backside relative to the leaving group [5] [6].
| Reaction Parameter | Experimental Value | Reference |
|---|---|---|
| Second-order rate constant (alkaline hydrolysis) | 1.2 × 10⁻³ M⁻¹s⁻¹ | [1] |
| Activation energy | 85.4 kJ/mol | [7] |
| Brønsted beta value (leaving group) | -0.27 to -0.97 | [2] |
| Temperature coefficient | 2.1 per 10°C | [7] |
Computational studies using quantum mechanical methods have confirmed that the nucleophilic substitution at sulfonate centers proceeds via a single transition state mechanism [3] [6]. The calculations reveal that the transition state geometry involves partial bond formation between the nucleophile and sulfur center, accompanied by partial bond elongation to the leaving group [6] [8].
The para-nitro group in benzenesulfonic acid, 4-nitro-, ethyl ester exerts profound electronic effects on the reaction mechanism through its strong electron-withdrawing properties [9] [10]. The nitro group, with its high electronegativity (χ = 4.00 to 4.19 on the Pauling scale), creates significant electron deficiency throughout the aromatic system and extends this effect to the sulfonate center [9] [11].
The electronic structure of the para-nitro substituent involves resonance delocalization that stabilizes negative charge development in the transition state [9] [10]. The nitro group's ability to accept electron density through conjugation with the aromatic ring system results in enhanced electrophilicity at the sulfonate center [11] [12]. This electron-withdrawing effect increases the reaction rate by lowering the activation energy barrier for nucleophilic attack [10] [13].
Quantum chemical calculations using density functional theory methods have quantified the substituent effect stabilization energy for para-nitro substituted systems [9] [10]. The charge of the substituent active region for the nitro group ranges from -0.170 to -0.284, depending on the electronic environment and the presence of other substituents [9]. This parameter directly correlates with the group's ability to stabilize transition states involving charge development.
| Electronic Parameter | Para-Nitro Group | Reference |
|---|---|---|
| Hammett sigma constant (σₚ) | +0.78 | [14] [15] |
| Group electronegativity | 4.00-4.19 | [9] |
| Charge of substituent active region | -0.170 to -0.284 | [9] |
| Resonance contribution | 0.15 | [10] |
The transition state stabilization mechanism involves both inductive and resonance effects [9] [10]. The inductive component arises from the electronegativity difference between nitrogen and oxygen atoms in the nitro group, creating a permanent dipole that withdraws electron density through the sigma framework [11] [12]. The resonance component involves delocalization of electron density from the reaction center into the extended conjugated system, which includes the nitro group's vacant molecular orbitals [10] [16].
Experimental kinetic studies demonstrate that para-nitro substitution increases reaction rates by factors of 10² to 10⁴ compared to unsubstituted analogs [13] [17]. This rate enhancement corresponds to a reduction in activation energy of approximately 15-25 kJ/mol, primarily attributed to transition state stabilization rather than ground state destabilization [10] [17].
Isotopic labeling experiments provide crucial mechanistic insights into the alkyl group transfer processes in sulfonate ester reactions [18] [19]. Deuterium labeling studies of the ethyl group in benzenesulfonic acid, 4-nitro-, ethyl ester reveal distinct kinetic isotope effects that illuminate the bond-breaking and bond-forming events during nucleophilic substitution [20] [21].
Primary kinetic isotope effects observed in deuterated ethyl groups range from 1.5 to 2.8, indicating significant carbon-hydrogen bond involvement in the rate-determining step [20] [22]. These values are consistent with hyperconjugative interactions between the carbon-hydrogen bonds and the developing positive charge during nucleophilic attack at the sulfonate center [18] [19].
Secondary deuterium isotope effects for beta-positioned deuterium atoms in the ethyl group show inverse values ranging from 0.940 to 0.975 per deuterium [20]. This inverse effect reflects changes in hybridization at the carbon center during the reaction, suggesting partial rehybridization from sp³ toward sp² character in the transition state [18] [22].
| Isotope Effect Type | Methyl Group | Ethyl Group | Reference |
|---|---|---|---|
| Primary deuterium KIE | 2.1 ± 0.1 | 1.8 ± 0.2 | [20] |
| Secondary beta KIE | 0.975 ± 0.004 | 0.960 ± 0.002 | [20] |
| Carbon-13 isotope effect | 1.025 | 1.018 | [21] |
| Activation energy difference | 2.3 kJ/mol | 1.7 kJ/mol | [23] |
Comparative studies between methyl and ethyl group transfer kinetics reveal that methyl groups exhibit larger primary isotope effects due to greater bond order changes in the smaller alkyl system [23] [20]. The ethyl group shows more pronounced secondary effects attributed to hyperconjugative stabilization from the additional methyl substituent [18] [22].
Mechanistic analysis using isotopic labeling demonstrates that alkyl group transfer occurs through a concerted mechanism rather than stepwise elimination-addition pathways [23] [21]. The observed isotope effects are consistent with a single transition state where carbon-sulfur bond breaking is accompanied by simultaneous nucleophile-sulfur bond formation [19] [20].
Temperature dependence studies of isotopic effects reveal that the ratio of rate constants for light and heavy isotopomers decreases with increasing temperature, consistent with theoretical predictions for reactions involving primary bonds [18] [22]. The activation energy differences between isotopic variants range from 1.7 to 2.3 kJ/mol, supporting the proposed concerted mechanism [23] [20].
Hammett correlation analysis of substituted benzenesulfonic acid esters in aprotic solvents reveals systematic relationships between electronic substituent effects and reaction rates [14] [15]. The linear free energy relationship demonstrates that para-nitro substitution significantly enhances reactivity through electronic stabilization of the transition state [24] [25].
In aprotic reaction media such as dimethyl sulfoxide, acetonitrile, and dimethylformamide, the Hammett reaction constant (rho) for sulfonate ester hydrolysis ranges from +1.8 to +2.3, indicating substantial sensitivity to electron-withdrawing substituents [26] [24]. The para-nitro group, with its sigma constant of +0.78, contributes significantly to rate enhancement according to the Hammett equation [14] [15].
The correlation between substituent constants and logarithmic rate ratios shows excellent linearity (correlation coefficient r > 0.95) for meta and para-substituted benzenesulfonic acid esters [24] [25]. This relationship confirms that electronic effects dominate over steric factors in determining reaction rates for these systems [15] [27].
| Solvent System | Rho Value | Correlation Coefficient | Temperature (°C) | Reference |
|---|---|---|---|---|
| Dimethyl sulfoxide | +2.1 | 0.97 | 25 | [24] |
| Acetonitrile | +1.9 | 0.95 | 25 | [26] |
| Dimethylformamide | +2.3 | 0.96 | 25 | [25] |
| Propylene carbonate | +1.8 | 0.94 | 25 | [26] |
Solvent effects on Hammett correlations demonstrate that aprotic media enhance the sensitivity to substituent effects compared to protic solvents [26] [24]. The absence of hydrogen bonding interactions in aprotic systems allows for cleaner electronic transmission of substituent effects through the aromatic ring system [15] [27].
The positive rho values observed in aprotic media indicate that the transition state involves development of negative charge or electron deficiency at the reaction center [14] [25]. This finding supports the proposed nucleophilic substitution mechanism where electron-withdrawing groups like the para-nitro substituent stabilize the electron-poor transition state [15] [24].
| Methyltransferase | Histone Target | Inhibitor Candidates | Sequence Similarity |
|---|---|---|---|
| EHMT1/EHMT2 (G9a) | H3K9 | 21 | High |
| SUV39H1/SUV39H2 | H3K9 | 15 | High |
| NSD1 | H3K36 | 12 | Moderate |
| KMT2A | H3K4 | 3 | Low |
| KMT2B | H3K4 | 2 | Low |
| KMT2C | H3K4 | 1 | Low |
| KMT2D | H3K4 | 1 | Low |
The selectivity profile indicates that benzenesulfonic acid, 4-nitro-, ethyl ester preferentially targets H3K9 methyltransferases over other histone methylation enzymes. This selectivity arises from specific structural complementarity between the compound's nitro group and the binding pocket architecture of EHMT1/EHMT2 enzymes [1]. The nitro functionality participates in hydrogen bonding interactions with conserved serine and threonine residues within the active site, stabilizing the enzyme-inhibitor complex and enhancing selectivity.
Protein modification studies reveal that the compound exhibits time-dependent binding kinetics, with initial rapid association followed by slower conformational adjustments that strengthen the enzyme-inhibitor interaction [5]. This biphasic binding pattern suggests the involvement of induced-fit mechanisms, where initial binding triggers conformational changes that optimize the binding interface.
Benzenesulfonic acid, 4-nitro-, ethyl ester demonstrates time-dependent inactivation of α-chymotrypsin through a two-step mechanism involving initial reversible binding followed by irreversible alkylation of critical active site residues [6] [7]. The inactivation kinetics follow first-order behavior with respect to enzyme concentration and pseudo-first-order behavior with respect to inhibitor concentration.
The inactivation mechanism proceeds through formation of an initial enzyme-inhibitor complex with a dissociation constant of 6.65 millimolar, followed by covalent modification of histidine-57 in the catalytic triad [6]. The alkylation reaction exhibits a rate constant of 0.151 per minute under physiological conditions, resulting in complete enzyme inactivation within 30 minutes at saturating inhibitor concentrations.
Comparative analysis of different chymotrypsin isozymes reveals varying susceptibilities to inactivation by benzenesulfonic acid, 4-nitro-, ethyl ester. The α-isozyme exhibits the highest reactivity, followed by β-chymotrypsin and γ-chymotrypsin, with second-order rate constants of 0.023, 0.007, and 0.003 per millimolar per minute, respectively [8] [9].
Table 2: Time-Dependent Inactivation of α-Chymotrypsin Isozymes
| Isozyme | Inactivation Rate (min⁻¹) | Ki (mM) | Second-order Rate Constant (mM⁻¹·min⁻¹) |
|---|---|---|---|
| α-Chymotrypsin | 0.151 | 6.65 | 0.023 |
| β-Chymotrypsin | 0.089 | 12.3 | 0.007 |
| γ-Chymotrypsin | 0.062 | 18.7 | 0.003 |
The substrate protection studies demonstrate that the presence of natural substrates significantly reduces the rate of inactivation, indicating that the compound competes with physiological substrates for access to the active site [10]. N-acetyl-L-phenylalanine methyl ester provides 75% protection against inactivation when present at 10-fold excess over the Michaelis constant, confirming competitive binding behavior.
Structural analysis reveals that the nitro group plays a crucial role in determining the specificity and rate of inactivation. The electron-withdrawing nature of the nitro substituent enhances the electrophilic character of the benzenesulfonic acid moiety, facilitating nucleophilic attack by the imidazole nitrogen of histidine-57 [8]. This electronic effect is responsible for the observed selectivity toward serine proteases over other enzyme classes.
Temperature dependence studies indicate that the inactivation process exhibits an activation energy of 15.2 kilocalories per mole, consistent with a chemical modification mechanism rather than simple binding equilibrium [9]. The reaction rate increases approximately 3-fold for every 10-degree Celsius increase in temperature, following Arrhenius kinetics.
L-threonine dehydrogenase exhibits selective susceptibility to modification by benzenesulfonic acid, 4-nitro-, ethyl ester through targeted alkylation of specific structural elements within the enzyme architecture [7] [11]. The primary modification site has been identified as cysteine-73, which participates in metal coordination and substrate binding functions.
The active site cysteine represents the most reactive nucleophilic center within L-threonine dehydrogenase, exhibiting a modification rate of 2.5 × 10⁻³ per second under standard assay conditions [7]. This enhanced reactivity arises from the unique microenvironment surrounding cysteine-73, which is characterized by nearby positively charged residues that lower the pKa of the sulfhydryl group and increase its nucleophilicity.
Metal binding interactions play a critical role in determining enzyme susceptibility to modification. The manganese ion coordinated at the active site influences the reactivity of surrounding amino acid residues, particularly cysteine-73 [7]. Removal of manganese through chelation increases the modification rate by approximately 4-fold, while saturation with manganese provides 65% protection against alkylation.
Table 3: Structural Determinants of L-Threonine Dehydrogenase Susceptibility
| Structural Determinant | Modification Rate (s⁻¹) | Protection by NADH (%) | Protection by L-Threonine (%) |
|---|---|---|---|
| Active Site Cysteine (Cys-73) | 2.5 × 10⁻³ | 40 | 30 |
| Metal Binding Site (Mn²⁺) | 1.8 × 10⁻³ | 65 | 70 |
| NAD⁺ Binding Domain | 0.9 × 10⁻³ | 85 | 45 |
| Substrate Binding Pocket | 1.2 × 10⁻³ | 60 | 90 |
| Flexible Loop Region (180-186) | 0.6 × 10⁻³ | 25 | 15 |
The cofactor binding domain exhibits moderate susceptibility to modification, with NADH providing substantial protection (85%) against alkylation [12]. This protection mechanism involves conformational changes induced by cofactor binding that reduce the accessibility of reactive amino acid residues to the modifying agent. The protective effect is dose-dependent, with half-maximal protection occurring at NADH concentrations equal to the Michaelis constant for the cofactor.
Substrate binding interactions demonstrate the highest level of protection against modification, with L-threonine providing 90% protection when present at saturating concentrations [13] [12]. This extraordinary protective effect reflects the extensive conformational changes that occur upon substrate binding, including closure of flexible loop regions that normally provide access to the reactive cysteine residue.
The flexible loop region spanning residues 180-186 exhibits the lowest intrinsic reactivity toward benzenesulfonic acid, 4-nitro-, ethyl ester, with a modification rate of 0.6 × 10⁻³ per second [14] [12]. This region undergoes significant conformational changes during the catalytic cycle, transitioning between open and closed conformations that modulate substrate access and product release.
Kinetic analysis reveals that modification of cysteine-73 results in complete loss of enzymatic activity due to disruption of the metal binding site and alteration of the active site geometry [7]. The modified enzyme retains its ability to bind substrates but cannot complete the catalytic turnover, indicating that the alkylation event specifically disrupts the chemical transformation step rather than substrate recognition.
Molecular dynamics simulations provide detailed insights into the mechanistic basis of active site alkylation by benzenesulfonic acid, 4-nitro-, ethyl ester. Computational studies employing 100-nanosecond simulation trajectories reveal the dynamic processes underlying enzyme-inhibitor interactions and the structural consequences of covalent modification [15] [16].
The simulation parameters optimized for studying protein alkylation include explicit water solvation using the TIP3P water model, AMBER99SB-ILDN force field, and constant temperature and pressure conditions at 298.15 Kelvin and 1 atmosphere [15]. These conditions provide physiologically relevant environments for analyzing protein dynamics and inhibitor binding behavior.
Table 4: Molecular Dynamics Simulation Parameters for Active Site Alkylation
| Simulation Parameter | Value |
|---|---|
| Simulation Time (ns) | 100 |
| Temperature (K) | 298.15 |
| Pressure (atm) | 1.0 |
| Water Model | TIP3P |
| Force Field | AMBER99SB-ILDN |
| Time Step (fs) | 2.0 |
| Alkylation Efficiency (%) | 78.5 |
| RMSD from Crystal Structure (Å) | 2.1 ± 0.3 |
Binding trajectory analysis reveals that benzenesulfonic acid, 4-nitro-, ethyl ester initially associates with enzyme surfaces through electrostatic interactions between the sulfonic acid group and positively charged amino acid residues [16]. The compound subsequently undergoes conformational sampling within the binding pocket, exploring multiple orientations before achieving the optimal geometry for covalent bond formation.
The alkylation mechanism proceeds through nucleophilic attack by cysteine sulfur on the electrophilic carbon adjacent to the nitro group. Quantum mechanical calculations integrated within the molecular dynamics framework indicate that this reaction exhibits an activation barrier of 18.5 kilocalories per mole, consistent with experimental rate measurements [17]. The transition state geometry reveals significant charge transfer from the nucleophilic cysteine to the electrophilic inhibitor.
Conformational dynamics studies demonstrate that enzyme flexibility plays a crucial role in determining alkylation efficiency. Regions of high flexibility, particularly loop domains, exhibit enhanced accessibility to the modifying agent, while rigid secondary structure elements provide limited access [15]. The overall alkylation efficiency calculated from simulation trajectories reaches 78.5%, correlating well with experimental observations.
Water dynamics analysis reveals that solvent molecules participate actively in the alkylation process by facilitating proton transfer reactions and stabilizing charged intermediates [16]. The formation of hydrogen-bonded water networks around the reaction center provides a pathway for proton movement during the alkylation reaction, lowering the overall activation barrier.
The structural consequences of alkylation include local conformational changes within a 8-Angstrom radius of the modification site, affecting both backbone and side chain conformations [18]. These structural perturbations propagate through the protein structure via allosteric networks, ultimately resulting in global changes in protein dynamics and function. The root-mean-square deviation from the crystal structure stabilizes at 2.1 ± 0.3 Angstroms following alkylation, indicating significant but localized structural reorganization.